molecular formula C5H10F2N2 B12816899 3,3-Difluoropiperidin-4-amine

3,3-Difluoropiperidin-4-amine

Cat. No.: B12816899
M. Wt: 136.14 g/mol
InChI Key: XQCRIYJDNWJRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoropiperidin-4-amine is a fluorinated piperidine derivative with the molecular formula C5H10F2N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidin-4-amine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoropiperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoropiperidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoropiperidin-4-amine is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and biological properties compared to mono-fluorinated or non-fluorinated analogs. This dual fluorination can enhance its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

3,3-difluoropiperidin-4-amine

InChI

InChI=1S/C5H10F2N2/c6-5(7)3-9-2-1-4(5)8/h4,9H,1-3,8H2

InChI Key

XQCRIYJDNWJRFK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.